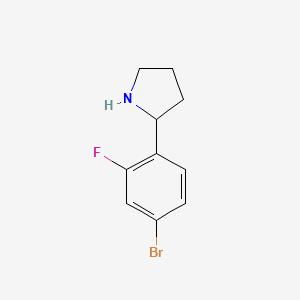

2-(4-Bromo-2-fluorophenyl)pyrrolidine

Description

Significance of Halogenated Phenylpyrrolidines in Modern Chemical Synthesis

Halogenated organic compounds are of immense interest in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine and fluorine, into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Phenylpyrrolidine scaffolds, on the other hand, are prevalent in a wide array of natural products and synthetic drugs, valued for their rigid, three-dimensional structure that can effectively present substituents in defined spatial orientations.

The combination of these two features in halogenated phenylpyrrolidines results in a class of compounds with considerable potential in drug discovery. The halogen atoms can act as handles for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries. Furthermore, the specific substitution pattern on the phenyl ring, as seen in 2-(4-Bromo-2-fluorophenyl)pyrrolidine, can fine-tune the electronic environment of the molecule, influencing its reactivity and biological activity.

Overview of the 2-(4-Bromo-2-fluorophenyl)pyrrolidine Structure and its Unique Features

The molecular structure of 2-(4-Bromo-2-fluorophenyl)pyrrolidine is characterized by a central pyrrolidine (B122466) ring attached to a 4-bromo-2-fluorophenyl group at the 2-position. The pyrrolidine ring, a five-membered saturated heterocycle, is non-planar and can adopt various envelope and twisted conformations. This conformational flexibility, or "pseudorotation," allows the molecule to explore a larger conformational space, which can be advantageous for binding to biological macromolecules.

Below is a table summarizing some of the key chemical and physical properties of the (R)-enantiomer of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, based on computed data from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | (2R)-2-(4-bromo-2-fluorophenyl)pyrrolidine |

| CAS Number | 1228568-44-2 |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 243.00589 Da |

| Topological Polar Surface Area | 12 Ų |

Contextualization within Pyrrolidine-Containing Scaffolds in Advanced Organic Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products. nih.gov Its prevalence stems from its ability to serve as a versatile building block for the synthesis of complex molecules with diverse biological activities. The stereochemistry of the pyrrolidine ring can be readily controlled, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.

Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system effects. The incorporation of a 2-aryl substituent, as in 2-(4-Bromo-2-fluorophenyl)pyrrolidine, is a common strategy in the design of bioactive compounds. This structural motif can be found in various enzyme inhibitors and receptor ligands, where the aryl group often engages in key binding interactions within the active site or binding pocket.

While specific research on the biological activity of 2-(4-Bromo-2-fluorophenyl)pyrrolidine is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules with interesting pharmacological profiles. The presence of the bromo and fluoro substituents opens up avenues for a variety of chemical transformations, making it a versatile precursor for the generation of novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYCCFZORKQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl Pyrrolidine

Retrosynthetic Analysis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine

A retrosynthetic analysis of 2-(4-bromo-2-fluorophenyl)pyrrolidine identifies several potential disconnections and synthetic pathways. The primary bond for disconnection is the C-N bond within the pyrrolidine (B122466) ring or the C-C bond connecting the phenyl and pyrrolidine rings.

One common approach involves the disconnection of the C-C bond, leading back to a pyrrolidine derivative and a brominated fluoroaromatic compound. This suggests a coupling reaction, such as a Grignard or organolithium addition to an electrophilic pyrrolidine precursor. Alternatively, disconnection of the C-N bond within the pyrrolidine ring points towards a cyclization strategy, often involving a linear amino ketone or amino alcohol precursor derived from 4-bromo-2-fluoroaniline (B1266173) or a related aromatic starting material.

For asymmetric syntheses, the retrosynthetic analysis must also consider the introduction of chirality. This can be achieved through the use of a chiral starting material (chiral pool synthesis), the application of a chiral auxiliary to guide stereoselective bond formation, or the use of a chiral catalyst in an enantioselective reaction.

Classical Synthetic Routes to 2-(4-Bromo-2-fluorophenyl)pyrrolidine

Classical synthetic routes to 2-(4-bromo-2-fluorophenyl)pyrrolidine often rely on well-established reactions and readily available starting materials. These methods prioritize the construction of the core structure without necessarily controlling the stereochemistry, resulting in a racemic mixture of the product.

Coupling and Cyclization Strategies Utilizing Pyrrolidine-2-carboxylic Acid Derivatives

Pyrrolidine-2-carboxylic acid and its derivatives serve as versatile starting materials for the synthesis of 2-substituted pyrrolidines. google.com A plausible synthetic route could involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with an organometallic reagent derived from 1-bromo-4-fluoro-2-iodobenzene.

Alternatively, a Dakin-West reaction with a suitable β-keto acid derivative could be envisioned, although this is less common for the synthesis of 2-arylpyrrolidines. A more direct approach would be the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with a protected pyrrolidine-2-carbonyl chloride, followed by reduction of the resulting ketone.

| Starting Material | Key Transformation | Intermediate(s) | Product |

| Pyrrolidine-2-carboxylic acid | Acylation and reduction | N-protected pyrrolidine-2-carbonyl chloride, 2-(4-bromo-2-fluorobenzoyl)pyrrolidine | 2-(4-Bromo-2-fluorophenyl)pyrrolidine |

Strategies Involving 4-Bromo-2-fluoroaniline as a Key Starting Material

4-Bromo-2-fluoroaniline is a key building block for the synthesis of various heterocyclic compounds. researchgate.netprepchem.comprepchem.com Its use in the synthesis of 2-(4-bromo-2-fluorophenyl)pyrrolidine could proceed through several pathways. One such strategy involves the diazotization of 4-bromo-2-fluoroaniline, followed by a Sandmeyer-type reaction to introduce a functional group that can be elaborated into the pyrrolidine ring.

A more direct approach would be the alkylation of 4-bromo-2-fluoroaniline with a 1,4-dihalobutane derivative to form the pyrrolidine ring in a single step, although this can be prone to side reactions and polymerization. A multi-step sequence involving the initial acylation of the aniline (B41778) followed by cyclization is generally more reliable. For instance, acylation with 4-chlorobutyryl chloride, followed by an intramolecular Friedel-Crafts reaction and subsequent reduction of the resulting ketone and amide functionalities, would yield the target compound.

| Starting Material | Key Transformation(s) | Intermediate(s) | Product |

| 4-Bromo-2-fluoroaniline | Acylation, intramolecular cyclization, reduction | N-(4-chlorobutanoyl)-4-bromo-2-fluoroaniline, 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one | 2-(4-Bromo-2-fluorophenyl)pyrrolidine |

Asymmetric Synthetic Approaches to Enantioenriched 2-(4-Bromo-2-fluorophenyl)pyrrolidine

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of 2-(4-bromo-2-fluorophenyl)pyrrolidine, which are often required for pharmaceutical applications. These approaches introduce chirality in a controlled manner, leading to a high enantiomeric excess (ee) of the desired enantiomer.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Pyrrolidine Cores

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of 2-(4-bromo-2-fluorophenyl)pyrrolidine, a chiral auxiliary can be attached to a pyrrolidine precursor to control the addition of the 4-bromo-2-fluorophenyl group.

For example, a chiral auxiliary, such as one derived from (S)-proline, can be used to form a chiral N-acyliminium ion intermediate. scilit.com Nucleophilic addition of a Grignard reagent, such as (4-bromo-2-fluorophenyl)magnesium bromide, to this iminium ion would proceed with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. Subsequent removal of the chiral auxiliary would then afford the enantioenriched 2-(4-bromo-2-fluorophenyl)pyrrolidine. Evans oxazolidinones are another class of effective chiral auxiliaries for such transformations. researchgate.net

| Chiral Auxiliary Type | Key Reaction | Typical Diastereomeric Ratio (d.r.) |

| Proline-based | Nucleophilic addition to N-acyliminium ion | >90:10 |

| Evans Oxazolidinone | Alkylation of N-acyloxazolidinone | >95:5 |

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. acs.orgnih.gov This approach utilizes small organic molecules as catalysts to induce chirality. For the synthesis of 2-(4-bromo-2-fluorophenyl)pyrrolidine, an organocatalytic Michael addition could be employed.

For instance, the reaction of a nitroalkene with an enolizable aldehyde or ketone, catalyzed by a chiral prolinol ether derivative, can lead to the formation of a chiral γ-nitro carbonyl compound. This intermediate can then be reductively cyclized to form the enantioenriched pyrrolidine ring. The substituent on the nitroalkene would be the 4-bromo-2-fluorophenyl group. This method offers a direct and efficient way to construct the chiral pyrrolidine core with high enantioselectivity. rsc.org

| Organocatalyst Type | Key Reaction | Typical Enantiomeric Excess (ee) |

| Prolinol ether | Michael addition of aldehydes to nitroalkenes | >90% |

| Diarylprolinol silyl (B83357) ether | Conjugate addition | >95% |

Enantioselective 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Scaffolds

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as a powerful and versatile strategy for the enantioselective synthesis of pyrrolidine rings. rsc.org This method allows for the construction of the pyrrolidine core with multiple stereocenters in a single, highly controlled step. nih.gov The reaction involves the [3+2] cycloaddition of an azomethine ylide, a transient 1,3-dipole, with a dipolarophile, typically an alkene. The stereochemical outcome of the reaction can be effectively controlled through the use of chiral catalysts, most commonly metal complexes with chiral ligands. nih.gov

For the synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, this would involve the reaction of an azomethine ylide with a suitable precursor, such as 1-bromo-4-(ethenyl)-2-fluorobenzene. The choice of the metal catalyst and the chiral ligand is crucial for achieving high enantioselectivity. Various catalytic systems, often based on copper, silver, or zinc, have been developed to provide access to a wide range of substituted pyrrolidines with excellent stereocontrol. nih.govnih.gov The reaction can be designed to favor the formation of a specific enantiomer of the target compound.

The versatility of this method is further demonstrated by its applicability in biology-oriented synthesis (BIOS), where natural product-inspired compound collections are prepared. nih.gov The ability to generate stereochemical diversity is a key advantage, enabling the creation of libraries of pyrrolidine-containing compounds for various applications. rsc.org

Table 1: Examples of Catalytic Systems in Enantioselective 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis

| Catalyst/Ligand System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(I)/Chiral Ligand | Various Alkenes | High | Up to 99% | nih.gov |

| Ag(I)/Chiral Ligand | Various Alkenes | High | High | researchgate.net |

| Organocatalyst | Enals | Excellent | Excellent | rsc.org |

C(sp³)-H Activation Strategies in Stereoselective Pyrrolidine Synthesis

Direct C(sp³)–H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including stereochemically defined pyrrolidines. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. In the context of pyrrolidine synthesis, C–H activation can be used to introduce aryl groups directly onto the pyrrolidine ring with high regio- and stereoselectivity.

For the synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, a potential strategy would involve the palladium-catalyzed C–H arylation of a suitable N-protected pyrrolidine precursor with a 4-bromo-2-fluoro-substituted arylating agent. acs.orgrsc.org The regioselectivity of the arylation can be controlled by the use of a directing group attached to the pyrrolidine nitrogen. This directing group guides the metal catalyst to a specific C–H bond, enabling the selective formation of the C-2 arylated product.

Recent advancements in this field have led to the development of catalytic systems that operate under mild conditions and tolerate a wide range of functional groups. acs.orgnih.gov The stereoselectivity of the process can be controlled through the use of chiral ligands or auxiliaries, leading to the synthesis of enantioenriched 2-arylpyrrolidines. researchgate.net This methodology offers a powerful alternative to traditional cross-coupling reactions, providing a more direct and efficient route to the target compound.

Table 2: Key Features of C(sp³)-H Activation in Pyrrolidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Atom Economy | Avoids pre-functionalization of the pyrrolidine ring. | acs.org |

| Regioselectivity | Controlled by directing groups. | acs.orgnih.gov |

| Stereoselectivity | Achieved with chiral ligands or auxiliaries. | researchgate.net |

| Catalyst | Often palladium-based. | acs.orgrsc.org |

Modern and Efficient Synthetic Methods for 2-(4-Bromo-2-fluorophenyl)pyrrolidine

Microwave-Assisted Synthesis in Pyrrolidine Chemistry

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com The application of microwave irradiation in the synthesis of pyrrolidine derivatives can offer substantial improvements in efficiency. researchgate.netmdpi.commdpi.com

In the context of synthesizing 2-(4-Bromo-2-fluorophenyl)pyrrolidine, microwave heating could be applied to various synthetic steps, such as the formation of the pyrrolidine ring through cycloaddition reactions or the introduction of the substituted phenyl group via cross-coupling reactions. nih.gov For instance, a microwave-promoted Suzuki coupling could be envisioned for the arylation of a suitable pyrrolidine precursor. nih.gov The rapid heating provided by microwaves can enhance reaction rates and, in some cases, lead to different product distributions compared to conventional heating.

The benefits of microwave-assisted synthesis include improved process control, scalability, and the potential for solvent-free reactions, contributing to greener chemical processes. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | jocpr.com |

| Yield | Moderate to Good | Often Higher | jocpr.com |

| Energy Consumption | Higher | Lower | researchgate.net |

Continuous Flow Reactor Applications in Pyrrolidine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.govorganic-chemistry.orgrsc.org The synthesis of pyrrolidine derivatives, including chiral libraries, has been successfully demonstrated using continuous flow protocols. rsc.org

A continuous flow process for the synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine could involve pumping the starting materials through a heated reactor containing a packed-bed catalyst. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility and yield. For example, a multistep synthesis could be telescoped into a single continuous process, minimizing manual handling and purification of intermediates. rsc.org

The development of a continuous flow synthesis for a target molecule like 2-(4-Bromo-2-fluorophenyl)pyrrolidine could lead to a highly efficient and scalable manufacturing process. rsc.orgnih.gov

Table 4: Advantages of Continuous Flow Synthesis in Pyrrolidine Chemistry

| Advantage | Description | Reference |

|---|---|---|

| Scalability | Easy to scale up by running the reactor for longer periods. | rsc.org |

| Safety | Small reaction volumes minimize risks associated with hazardous reactions. | organic-chemistry.org |

| Control | Precise control over reaction parameters leads to high reproducibility. | nih.gov |

| Efficiency | Can lead to higher yields and space-time yields. | mdpi.com |

Automated Synthesis Platforms for High-Throughput Production

Automated synthesis platforms have revolutionized the process of drug discovery and development by enabling the rapid synthesis and screening of large compound libraries. nih.govnih.govrsc.org These platforms integrate robotics, software, and analytical tools to automate the entire workflow, from reactant dispensing to product purification and analysis.

The high-throughput production of 2-(4-Bromo-2-fluorophenyl)pyrrolidine and its analogs could be achieved using an automated synthesis platform. researchgate.net This would involve the parallel synthesis of a library of related compounds in a multi-well plate format. Such an approach would be invaluable for structure-activity relationship (SAR) studies, allowing for the rapid exploration of the chemical space around the target molecule.

The use of automated platforms can significantly accelerate the discovery and optimization of new chemical entities by increasing the throughput of synthesis and reducing the time from compound design to biological testing. nih.govnih.gov

Table 5: Components of an Automated Synthesis Platform

| Component | Function | Reference |

|---|---|---|

| Liquid Handler | Automated dispensing of reagents and solvents. | nih.gov |

| Robotic Arm | Transfers plates and vials between different modules. | nih.gov |

| Reaction Block | Provides controlled heating, cooling, and mixing. | rsc.org |

| Purification System | Automated purification of products, often using HPLC. | nih.gov |

| Analytical Instruments | Integrated analysis of products (e.g., LC-MS, NMR). | nih.gov |

Mechanistic Investigations of Reactions Involving 2 4 Bromo 2 Fluorophenyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Moiety in 2-(4-Bromo-2-fluorophenyl)pyrrolidine

The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals, and its reactivity has been extensively studied. nih.govnih.gov In the context of 2-(4-bromo-2-fluorophenyl)pyrrolidine, the pyrrolidine moiety offers several avenues for chemical modification.

Oxidation and Reduction Reactions of the Pyrrolidine Ring

The saturated nature of the pyrrolidine ring makes it susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. The oxidation of N-acyl pyrrolidines, for instance, can lead to the formation of lactams. nih.gov While specific studies on the oxidation of 2-(4-bromo-2-fluorophenyl)pyrrolidine are not prevalent in the literature, the general mechanism involves the formation of an N-acyliminium ion intermediate, which is then attacked by a nucleophile, often the solvent, to yield the oxidized product.

Conversely, the pyrrolidine ring itself is generally resistant to reduction under standard conditions. However, the C-N bonds within the ring can be cleaved under more forcing reductive conditions, though this is a less common transformation. The reduction of pyrrolinium cations, formed by the oxidation of pyrrolidines, can lead to the formation of 2,2'-bipyrrolidines. researchgate.net

A hypothetical oxidation reaction of N-acetyl-2-(4-bromo-2-fluorophenyl)pyrrolidine is presented in the table below, based on established methodologies for the oxidation of N-acyl pyrrolidines.

| Reactant | Reagent | Product | Notes |

| N-acetyl-2-(4-bromo-2-fluorophenyl)pyrrolidine | RuO4 | N-acetyl-5-(4-bromo-2-fluorophenyl)pyrrolidin-2-one | Oxidation occurs at the C5 position, which is alpha to the nitrogen and not substituted by the bulky aryl group. |

| N-acetyl-2-(4-bromo-2-fluorophenyl)pyrrolidine | Diacetoxyiodobenzene/TMSBr | N-acetyl-2-bromo-5-(4-bromo-2-fluorophenyl)pyrrolidine | Bromination occurs at the alpha-carbon, proceeding through an N-acyliminium ion intermediate. nih.gov |

Functionalization of the Pyrrolidine Nitrogen and Carbon Atoms

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and readily undergoes functionalization reactions such as alkylation and acylation. masterorganicchemistry.com These reactions typically proceed via a standard SN2 mechanism, where the nitrogen lone pair attacks an electrophilic carbon atom. The rate of these reactions is influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating or acylating agent. Given the presence of the bulky 2-(4-bromo-2-fluorophenyl) substituent at the C2 position, some degree of steric hindrance can be expected, potentially moderating the rate of N-functionalization compared to unsubstituted pyrrolidine.

Functionalization of the carbon atoms of the pyrrolidine ring, particularly at the C2 and C5 positions alpha to the nitrogen, is also a key area of investigation. nih.gov These positions can be deprotonated using a strong base to form an enamine or an alpha-amino carbanion, which can then react with various electrophiles.

The following table summarizes potential functionalization reactions of the pyrrolidine moiety in 2-(4-bromo-2-fluorophenyl)pyrrolidine.

| Reaction Type | Reagent | Product | Mechanism |

| N-Alkylation | Methyl iodide | 1-Methyl-2-(4-bromo-2-fluorophenyl)pyrrolidine | SN2 |

| N-Acylation | Acetyl chloride | 1-Acetyl-2-(4-bromo-2-fluorophenyl)pyrrolidine | Nucleophilic acyl substitution |

| C5-Lithiation/Alkylation | 1. s-BuLi, TMEDA 2. Methyl iodide | 2-(4-Bromo-2-fluorophenyl)-5-methylpyrrolidine | Deprotonation followed by SN2 attack |

Reactivity of the Halogenated Phenyl Ring in 2-(4-Bromo-2-fluorophenyl)pyrrolidine

The 4-bromo-2-fluorophenyl group is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two different halogen substituents, fluorine and bromine, raises interesting questions about the regioselectivity and mechanism of these reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

SNAr reactions are a cornerstone of aromatic chemistry, allowing for the substitution of a leaving group on an aromatic ring by a nucleophile. libretexts.org The reaction generally proceeds through an addition-elimination mechanism.

The classical mechanism for SNAr reactions involves a two-step process. stackexchange.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, recent studies have provided evidence for a concerted mechanism (CSNAr) in some cases, where the attack of the nucleophile and the departure of the leaving group occur in a single step, proceeding through a single transition state. researchgate.netnih.govresearchgate.netresearchgate.net The preference for a stepwise versus a concerted mechanism is influenced by factors such as the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. nih.govresearchgate.net For electron-deficient benzene (B151609) rings, SNAr reactions with fluoride (B91410) as the leaving group are often stepwise, while those with chloride and bromide are more likely to be concerted. researchgate.net

In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is facilitated by a more electronegative leaving group that polarizes the C-X bond and stabilizes the anionic Meisenheimer intermediate. libretexts.orgstackexchange.com Therefore, in 2-(4-bromo-2-fluorophenyl)pyrrolidine, the fluorine atom is generally expected to be a better leaving group than the bromine atom in SNAr reactions.

The regioselectivity of nucleophilic attack is also a key consideration. Computational studies on polyhalogenated benzenes have shown that the site of substitution can be predicted by calculating the relative stabilities of the isomeric σ-complex intermediates. nih.govdntb.gov.uamdpi.comnih.gov In the case of the 4-bromo-2-fluorophenyl group, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom due to its higher electronegativity and ability to stabilize the negative charge in the intermediate.

The table below presents a hypothetical SNAr reaction on the 4-bromo-2-fluorophenyl ring, highlighting the expected regioselectivity.

| Reactant | Nucleophile | Expected Major Product | Rationale |

| 2-(4-Bromo-2-fluorophenyl)pyrrolidine | Sodium methoxide | 2-(4-Bromo-2-methoxyphenyl)pyrrolidine | Fluorine is a better leaving group than bromine in SNAr due to its higher electronegativity, which activates the ipso-carbon for nucleophilic attack. libretexts.org |

Regioselectivity and Stereoelectronic Effects in SNAr

Nucleophilic aromatic substitution (SNAr) reactions on the di-halogenated phenyl ring of 2-(4-bromo-2-fluorophenyl)pyrrolidine present a compelling case for examining regioselectivity and stereoelectronic effects. The phenyl ring is substituted with two different halogens: a fluorine atom at the 2-position and a bromine atom at the 4-position. The relative reactivity of these halogens as leaving groups in SNAr is primarily governed by their electronic effects.

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This strong inductive effect stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. In contrast, bromine is less electronegative than fluorine, resulting in a weaker inductive effect. masterorganicchemistry.com

While bond strength might suggest that the weaker C-Br bond would be easier to break, the rate-determining step is the initial nucleophilic attack and the formation of the stabilized intermediate. Therefore, in a competitive scenario on the same aromatic ring, the fluorine atom is generally a better leaving group in SNAr reactions than bromine, particularly when the ring is activated by electron-withdrawing groups. For 2-(4-bromo-2-fluorophenyl)pyrrolidine, the pyrrolidinyl group is an electron-donating group, which generally disfavors SNAr. However, in forced conditions or with highly reactive nucleophiles, substitution is anticipated to occur preferentially at the fluorine-bearing carbon due to the dominant inductive effect of fluorine. nih.govchemrxiv.org

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction rates and selectivity, also play a role. The orientation of the incoming nucleophile's orbital with the π-system of the aromatic ring is crucial for the formation of the Meisenheimer complex. The presence of the ortho-pyrrolidinyl group may introduce steric hindrance, potentially influencing the trajectory of the incoming nucleophile and the stability of the resulting intermediate.

Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of 2-(4-bromo-2-fluorophenyl)pyrrolidine is determined by the combined directing effects of the three substituents: the pyrrolidinyl group, the fluorine atom, and the bromine atom.

The pyrrolidinyl group, being a secondary amine attached to the aromatic ring, is a powerful activating group and a strong ortho-, para-director. This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system through resonance (+R effect), thereby stabilizing the positive charge in the arenium ion intermediate formed during electrophilic attack.

In the case of 2-(4-bromo-2-fluorophenyl)pyrrolidine, we have a competition between these directing effects. The pyrrolidinyl group at C-1 is the most powerful activating group and will strongly direct incoming electrophiles to its ortho and para positions. The positions ortho to the pyrrolidinyl group are C-2 (occupied by fluorine) and C-6. The position para to the pyrrolidinyl group is C-4 (occupied by bromine).

Given that the pyrrolidinyl group is a much stronger activating group than the deactivating halogens, it will predominantly control the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the vacant C-6 position, which is ortho to the strongly activating pyrrolidinyl group and meta to the bromine atom. Attack at the C-3 or C-5 positions is less likely as these positions are not as strongly activated by the pyrrolidinyl group.

Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The bromine atom at the 4-position of the phenyl ring in 2-(4-bromo-2-fluorophenyl)pyrrolidine serves as a versatile handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org The aryl bromide moiety of 2-(4-bromo-2-fluorophenyl)pyrrolidine is a suitable electrophile for this reaction.

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.

The presence of the ortho-fluoro substituent and the pyrrolidinyl group can influence the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom can enhance the rate of the oxidative addition step. The pyrrolidinyl group, with its nitrogen atom, can potentially coordinate to the palladium catalyst, which may either facilitate or hinder the reaction depending on the specific ligand and reaction conditions. For substrates with unprotected amino groups, careful selection of the catalyst and base is often necessary to avoid side reactions. baranlab.orglibretexts.org

| Organoboron Reagent | Catalyst | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(2-Fluoro-4-phenylphenyl)pyrrolidine |

| Methylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 2-(2-Fluoro-4-methylphenyl)pyrrolidine |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 2-(2-Fluoro-4-vinylphenyl)pyrrolidine |

Stille Coupling and Other Palladium-Catalyzed Transformations

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that pairs an organotin compound with an organic halide or triflate. nih.govwuxiapptec.com Similar to the Suzuki-Miyaura coupling, the aryl bromide of 2-(4-bromo-2-fluorophenyl)pyrrolidine can readily participate in this transformation.

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of an organostannane as the transmetalating agent, which does not typically require a base for activation.

The scope of the Stille reaction is broad, and a wide variety of organostannanes can be used, allowing for the introduction of diverse functional groups. However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. The steric hindrance from the ortho-pyrrolidinyl group could potentially slow down the transmetalation step, requiring the use of more reactive organostannanes or specific ligands to facilitate the reaction. libretexts.org

Other palladium-catalyzed transformations, such as the Heck reaction (coupling with an alkene) libretexts.orgorganic-chemistry.org, Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine), are also viable reactions at the aryl bromide position, further highlighting the synthetic versatility of 2-(4-bromo-2-fluorophenyl)pyrrolidine.

Intermolecular and Intramolecular Reaction Dynamics of 2-(4-Bromo-2-fluorophenyl)pyrrolidine Derivatives

The reactivity of 2-(4-bromo-2-fluorophenyl)pyrrolidine can be further exploited through derivatization, leading to a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized through reactions such as acylation, alkylation, sulfonylation, and arylation. These modifications can significantly alter the steric and electronic properties of the molecule, influencing the reactivity of the aryl ring in subsequent reactions. For instance, N-acylation would make the pyrrolidinyl group less activating in electrophilic aromatic substitution.

Coupling of Derivatives: The N-functionalized derivatives can then undergo the aforementioned cross-coupling reactions at the aryl bromide position, leading to a wide array of complex molecules.

Intramolecular Reactions:

Intramolecular Cyclization: If the pyrrolidine nitrogen is functionalized with a group containing a reactive site, intramolecular cyclization reactions can occur. For example, if an N-allyl group is introduced, an intramolecular Heck reaction could potentially lead to the formation of a new ring system. wikipedia.orgprinceton.edu Similarly, attachment of a nucleophilic group could lead to an intramolecular SNAr reaction, displacing the ortho-fluoro substituent.

The stereochemistry of the pyrrolidine ring, particularly if it is enantiomerically pure, can have a profound impact on the stereochemical outcome of these intramolecular reactions, providing a pathway for the synthesis of complex, chiral heterocyclic scaffolds.

Advanced Structural Characterization and Conformational Analysis of 2 4 Bromo 2 Fluorophenyl Pyrrolidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and exploring the dynamic aspects of 2-(4-bromo-2-fluorophenyl)pyrrolidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of 2-(4-bromo-2-fluorophenyl)pyrrolidine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring and the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the substituted phenyl ring would show splitting patterns influenced by both the bromo and fluoro substituents. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing proton-proton coupling networks, which helps in assigning the signals of the pyrrolidine ring protons. longdom.org The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, providing crucial information for the assignment of relative stereochemistry. wordpress.com For instance, NOE correlations between the proton at C2 of the pyrrolidine ring and specific protons on the phenyl ring can help define their spatial relationship.

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon signals of the pyrrolidine ring and the substituted phenyl ring would appear in distinct regions of the spectrum.

To determine the absolute configuration of a chiral center, as in (R)- or (S)-2-(4-bromo-2-fluorophenyl)pyrrolidine, NMR methods using chiral derivatizing agents or chiral solvating agents can be employed. researchgate.net These agents form diastereomeric complexes with the enantiomers, leading to distinguishable NMR signals.

Hypothetical ¹H NMR Data for 2-(4-Bromo-2-fluorophenyl)pyrrolidine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (pyrrolidine) | 4.5 - 4.7 | t | J = 7-8 |

| H-5a (pyrrolidine) | 3.2 - 3.4 | m | |

| H-5b (pyrrolidine) | 3.0 - 3.2 | m | |

| H-3, H-4 (pyrrolidine) | 1.8 - 2.2 | m | |

| NH | 2.5 - 3.5 | br s | |

| Aromatic H | 7.2 - 7.6 | m |

Hypothetical ¹³C NMR Data for 2-(4-Bromo-2-fluorophenyl)pyrrolidine

| Carbon | Chemical Shift (ppm) |

| C-2 (pyrrolidine) | 60 - 65 |

| C-5 (pyrrolidine) | 45 - 50 |

| C-3, C-4 (pyrrolidine) | 25 - 35 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-F | 158 - 162 (d, ¹JCF) |

| Other Aromatic C | 120 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov For 2-(4-bromo-2-fluorophenyl)pyrrolidine, the IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic portions, C-N bond, C-F bond, and C-Br bond.

The N-H stretching vibration of the pyrrolidine ring would typically appear as a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the pyrrolidine ring would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches would appear just above 3000 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1020 and 1250 cm⁻¹. The presence of the halogen substituents would also give rise to characteristic absorptions in the lower frequency region of the spectrum.

Hypothetical IR Absorption Data for 2-(4-Bromo-2-fluorophenyl)pyrrolidine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 2-(4-bromo-2-fluorophenyl)pyrrolidine, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected.

The fragmentation of the molecular ion would likely involve the loss of the bromo or fluoro substituent, or cleavage of the pyrrolidine ring. The analysis of these fragment ions can help to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Ion |

| 243/245 | [M]⁺ |

| 164 | [M - Br]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidine ring fragment) |

X-ray Crystallography of 2-(4-Bromo-2-fluorophenyl)pyrrolidine and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined.

Determination of Absolute Configuration

For a chiral molecule like 2-(4-bromo-2-fluorophenyl)pyrrolidine, X-ray crystallography can be used to determine its absolute configuration without ambiguity. This is typically achieved by the anomalous dispersion method, where the presence of a heavy atom like bromine is particularly advantageous. The way the bromine atom scatters X-rays allows for the differentiation between the two enantiomers, (R) and (S), and thus the assignment of the absolute configuration of the stereocenter at C2 of the pyrrolidine ring. nih.gov

Analysis of Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. acs.org The two most common conformations are the "envelope" (or "twist") and "half-chair" conformations. researchgate.net X-ray crystallographic data provides precise bond lengths, bond angles, and torsion angles within the pyrrolidine ring. This information allows for a detailed analysis of the ring's conformation. The puckering parameters can be calculated to quantitatively describe the exact shape of the ring. The conformation of the pyrrolidine ring is influenced by the nature and orientation of the substituent at the C2 position. In the case of 2-(4-bromo-2-fluorophenyl)pyrrolidine, the bulky substituted phenyl group will play a significant role in determining the preferred conformation of the pyrrolidine ring in the solid state.

Characterization of Intermolecular Interactions in the Crystalline State

Detailed experimental data from X-ray crystallography is required to analyze the intermolecular interactions in the solid state of 2-(4-Bromo-2-fluorophenyl)pyrrolidine. Such an analysis would typically involve identifying and quantifying the various non-covalent interactions that stabilize the crystal packing.

Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks within the crystal structure of 2-(4-Bromo-2-fluorophenyl)pyrrolidine is not possible without specific crystallographic information. This would involve the identification of hydrogen bond donors and acceptors, and the geometric parameters (distances and angles) of these bonds. Typically, the pyrrolidine N-H group would act as a hydrogen bond donor, while the fluorine atom and the nitrogen atom itself could act as acceptors.

Conformational Studies in Solution and Solid State

A comparative study of the conformation of 2-(4-Bromo-2-fluorophenyl)pyrrolidine in the solution and solid states has not been published. Such a study would typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and X-ray crystallography for the solid state to determine the preferred conformations of the pyrrolidine ring and the orientation of the phenyl group. This analysis would reveal the influence of the crystalline environment on the molecule's three-dimensional structure.

Computational Chemistry and Theoretical Studies on 2 4 Bromo 2 Fluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. By applying this method to 2-(4-Bromo-2-fluorophenyl)pyrrolidine, researchers could predict the mechanisms of reactions in which it participates. For instance, the nucleophilic substitution at the bromine-bearing carbon or reactions involving the secondary amine of the pyrrolidine (B122466) ring could be modeled. These calculations would identify the structures of transition states—the high-energy intermediates that connect reactants and products—and determine the activation energies for different reaction pathways. sigmaaldrich.com This information is crucial for understanding reaction kinetics and for optimizing synthetic routes to or from this compound.

Energetic Landscape of Conformational Isomers

The presence of a rotatable bond between the phenyl and pyrrolidine rings, as well as the puckering of the pyrrolidine ring itself, means that 2-(4-Bromo-2-fluorophenyl)pyrrolidine can exist in various conformations. DFT calculations can be used to explore the energetic landscape of these conformers. By systematically rotating the dihedral angle between the two rings and exploring different pyrrolidine puckers (e.g., envelope and twist conformations), a potential energy surface can be generated. This would reveal the relative energies of different stable conformers and the energy barriers between them. Such studies are fundamental for understanding how the molecule's shape influences its properties and interactions. For a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov

Molecular Orbital (MO) Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. DFT is commonly used to calculate these orbitals and their corresponding energy levels. researchgate.netresearchgate.net Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap generally suggests higher reactivity. For 2-(4-Bromo-2-fluorophenyl)pyrrolidine, analysis of the HOMO and LUMO would pinpoint the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

| Computed Property | Value | Source |

| Molecular Weight | 244.10 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 243.00589 Da | PubChem nih.gov |

| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, the molecule would be placed in a simulated environment, such as a box of water molecules, and the motions of all atoms would be calculated over a series of small time steps by solving Newton's equations of motion.

These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. For instance, MD could be used to study the conformational flexibility of the molecule in solution, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around it. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. While no specific MD studies for this compound have been published, the methodology has been applied to study the stability of related pyrrolidine derivatives in complex systems. japsonline.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. nih.gov For a series of related compounds including 2-(4-Bromo-2-fluorophenyl)pyrrolidine, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific type of biological activity.

The process involves calculating a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) for each compound in the series. These descriptors are then used to build a statistical model, often using techniques like multiple linear regression or machine learning, that can predict the property of interest for new, untested compounds. While no QSPR studies specifically including 2-(4-Bromo-2-fluorophenyl)pyrrolidine are documented, this approach is widely used in drug discovery and materials science to guide the design of new molecules with desired properties.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or a nucleic acid. mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds for their potential to bind to a biological target.

In the context of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, molecular docking could be employed to investigate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. The simulation would attempt to fit the molecule into the binding site of the target protein, and a scoring function would be used to estimate the binding affinity. The results would provide a hypothetical binding pose and an estimate of the strength of the interaction, which can guide further experimental studies. For example, docking studies on similar heterocyclic compounds have been used to predict their anti-inflammatory or antimicrobial potential. csfarmacie.czmdpi.com

Synthetic Applications and Derivatization Strategies of 2 4 Bromo 2 Fluorophenyl Pyrrolidine

2-(4-Bromo-2-fluorophenyl)pyrrolidine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2-(4-bromo-2-fluorophenyl)pyrrolidine, particularly the (R)-enantiomer, makes it a sought-after precursor in the enantioselective synthesis of complex bioactive molecules. nih.govnih.gov The pyrrolidine (B122466) ring, a common motif in numerous natural products and pharmaceuticals, combined with the specific substitution pattern on the phenyl ring, offers a unique starting point for creating molecules with defined three-dimensional structures. thieme-connect.comacs.org

A prominent example of its application is in the synthesis of Ranirestat, a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. nih.govnih.gov The synthesis of Ranirestat utilizes (R)-2-(4-bromo-2-fluorophenyl)pyrrolidine as a key chiral fragment, underscoring the importance of this building block in accessing complex drug targets. nih.govthieme-connect.com The synthesis involves the N-alkylation of the pyrrolidine nitrogen, followed by further transformations to construct the spirocyclic core of the final molecule. nih.gov

The utility of chiral pyrrolidine derivatives extends to their use as organocatalysts in asymmetric reactions. rsc.org While specific studies on 2-(4-bromo-2-fluorophenyl)pyrrolidine as a catalyst are not extensively documented, the broader class of chiral pyrrolidines is well-established in promoting various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. thieme-connect.comrsc.org The presence of the bulky and electronically distinct 4-bromo-2-fluorophenyl group at the 2-position could impart unique steric and electronic properties to a catalyst derived from this scaffold, potentially influencing the stereochemical outcome of catalyzed reactions.

Scaffold Diversification via Functionalization of the Pyrrolidine Ring

The pyrrolidine ring of 2-(4-bromo-2-fluorophenyl)pyrrolidine offers multiple avenues for synthetic diversification, allowing for the introduction of various functional groups and the construction of more complex scaffolds.

The secondary amine of the pyrrolidine ring is a primary site for functionalization. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide range of substituents. nih.govnih.gov These modifications can significantly alter the biological activity and physicochemical properties of the resulting molecules. For instance, N-aryl-substituted pyrrolidines are prevalent in many bioactive compounds and drug candidates. nih.gov

Direct C-H functionalization of the pyrrolidine ring represents a more advanced and atom-economical approach to introduce complexity. rsc.orgnih.govresearchgate.net Recent advances in catalysis have enabled the selective functionalization of C-H bonds at various positions on the pyrrolidine ring, including the α-position. rsc.orgrsc.org These methods allow for the introduction of aryl, alkyl, and other functional groups, providing access to a wide array of substituted pyrrolidine derivatives that would be challenging to synthesize using traditional methods. rsc.orgnih.gov While specific examples utilizing 2-(4-bromo-2-fluorophenyl)pyrrolidine in such reactions are not prevalent in the literature, the general methodologies for C-H functionalization of substituted pyrrolidines are well-established and could likely be applied to this scaffold. rsc.orgnih.govresearchgate.net

Strategies for Aryl Halide Functionalization on the Phenyl Ring

The 4-bromo-2-fluorophenyl moiety of the title compound is a key handle for a multitude of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom, in particular, serves as a versatile functional group for the introduction of a wide array of substituents. ysu.amnih.gov

Formation of Polyfunctionalized Aromatic Systems

The bromine atom on the phenyl ring is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of polyfunctionalized aromatic systems. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. nih.govorganic-chemistry.org This is a widely used method for the synthesis of biaryl compounds and can be employed to introduce a variety of aryl and heteroaryl groups at the 4-position of the phenyl ring. nih.govnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction provides a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. rsc.org This is a key transformation in the synthesis of many pharmaceutically active compounds containing arylamine moieties. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting alkynyl-substituted compounds can serve as versatile intermediates for further transformations or as components of functional materials. wikipedia.orgorganic-chemistry.orgsoton.ac.uk

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgwikipedia.orgyoutube.com This method is particularly useful for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. organic-chemistry.orgnih.gov

The following table summarizes the potential outcomes of these key cross-coupling reactions on 2-(4-Bromo-2-fluorophenyl)pyrrolidine:

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 2-(4'-Substituted-2-fluorobiphenyl-4-yl)pyrrolidine |

| Buchwald-Hartwig Amination | R₂NH | C-N | N-Substituted-4-(2-fluoropyrrolidin-2-yl)aniline |

| Sonogashira Coupling | R-C≡CH | C-C≡C | 2-(4-(Alkynyl)-2-fluorophenyl)pyrrolidine |

| Heck Coupling | R-CH=CH₂ | C-C=C | 2-(4-(Alkenyl)-2-fluorophenyl)pyrrolidine |

Integration into Spirocyclic and Fused Heterocyclic Systems

The dual functionality of 2-(4-bromo-2-fluorophenyl)pyrrolidine, with reactive sites on both the pyrrolidine and phenyl rings, makes it an ideal precursor for the synthesis of complex polycyclic systems, including spirocyclic and fused heterocycles. nih.govnih.govacs.org

As previously mentioned, a key application of this building block is in the synthesis of Ranirestat, which features a spiro[pyrrolidine-3,4'-1'H-pyrrolo[1,2-a]pyrazine] core. nih.govthieme-connect.com The synthesis involves the initial functionalization of the pyrrolidine nitrogen, followed by a series of reactions that ultimately lead to the formation of the spirocyclic system. nih.gov This demonstrates how the pyrrolidine ring can serve as a foundation for the construction of intricate, three-dimensional architectures.

Furthermore, the bromo-functionalized phenyl ring can be used as an anchor point for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, often following an initial intermolecular coupling step, it is possible to build additional rings onto the phenyl moiety. For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of indolizine (B1195054) or other fused nitrogen-containing heterocycles. nih.gov Similarly, intramolecular Heck reactions of appropriately substituted precursors can be employed to construct a variety of fused ring systems. sioc-journal.cn

Applications in Materials Science

While the primary focus of research on 2-(4-bromo-2-fluorophenyl)pyrrolidine and its derivatives has been in the realm of medicinal chemistry, its structural features suggest potential applications in materials science. mdpi.com The presence of a fluorinated aromatic ring can impart desirable properties to organic materials, such as enhanced thermal stability, improved charge transport characteristics, and modified photophysical properties. mdpi.comresearchgate.net

Fluorinated organic molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netjmaterenvironsci.comresearchgate.netrsc.org The introduction of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the design of efficient organic electronic devices. jmaterenvironsci.com

Although there are no specific reports on the use of 2-(4-bromo-2-fluorophenyl)pyrrolidine in materials science, the derivatization strategies discussed above, particularly the palladium-catalyzed cross-coupling reactions, provide a clear pathway to synthesize novel conjugated materials incorporating this fluorinated pyrrolidine scaffold. For example, Suzuki or Sonogashira coupling could be used to extend the π-conjugated system of the molecule, a key requirement for many organic electronic materials. jmaterenvironsci.com Further research in this area could uncover new and exciting applications for this versatile building block beyond its established role in medicinal chemistry.

Chirality, Asymmetric Synthesis, and Enantioselective Transformations of Pyrrolidine Scaffolds

Importance of Chiral Pyrrolidines in Asymmetric Catalysis

Chiral substituted pyrrolidines are one of the most vital classes of compounds in modern asymmetric catalysis. mdpi.com Their significance was famously highlighted by the 2021 Nobel Prize in Chemistry, which recognized the development of organocatalysis, a field where pyrrolidine-based catalysts, such as proline and its derivatives, play a central role. nih.gov These catalysts operate through various activation modes, most commonly by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.com

The effectiveness of the pyrrolidine (B122466) scaffold is attributed to several key features:

Rigid Conformation: The five-membered ring limits conformational flexibility, allowing for a predictable and well-defined three-dimensional structure that is essential for effective stereochemical communication between the catalyst and the substrates.

Availability from the Chiral Pool: Nature provides readily available and inexpensive sources of chiral pyrrolidines, such as L-proline and 4-hydroxy-L-proline, which can be used as starting materials for a multitude of more complex catalyst structures. mdpi.com

Tunability: The pyrrolidine ring can be readily functionalized at various positions (C2, C4, C5, and the nitrogen atom). This allows for the fine-tuning of the catalyst's steric and electronic properties to optimize reactivity, diastereoselectivity, and enantioselectivity for a specific chemical transformation. nih.govresearchgate.net

Derivatives of proline, such as diarylprolinol silyl (B83357) ethers, are among the most powerful and widely used organocatalysts, capable of promoting reactions with high levels of stereocontrol. researchgate.net Furthermore, C2-symmetrical 2,5-disubstituted pyrrolidines are highly valued as chiral auxiliaries and as ligands in organometallic catalysis. nih.gov The strategic placement of substituents on the pyrrolidine ring dictates the catalyst's mode of action and its success in a given asymmetric reaction. mdpi.com

Table 1: Examples of Chiral Pyrrolidine-Based Catalysts and Their Applications

| Catalyst Type | Example(s) | Typical Application(s) | Activation Mode |

|---|---|---|---|

| Amino Acid | L-Proline | Aldol (B89426) reaction, Mannich reaction, Michael addition | Enamine/Iminium catalysis |

| Diarylprolinol Silyl Ethers | Hayashi-Jørgensen Catalyst | Conjugate addition of aldehydes to nitroolefins | Enamine catalysis |

| C2-Symmetric Diamines | (2R,5R)-2,5-Diphenylpyrrolidine | Ligand in metal-catalyzed hydrogenations | Chiral Ligand |

Stereocontrol in the Synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine

The synthesis of enantiomerically pure 2-substituted pyrrolidines like 2-(4-Bromo-2-fluorophenyl)pyrrolidine is a critical challenge, as the stereocenter at the C2 position dictates the compound's utility as a chiral building block or catalyst. While specific literature detailing the synthesis of this exact molecule is not prevalent, established methodologies for analogous 2-arylpyrrolidines provide a clear blueprint for achieving stereocontrol. The existence of the pure (R)-enantiomer is documented in chemical databases, confirming its successful preparation. nih.gov

Plausible and effective strategies for the stereocontrolled synthesis would likely involve one of the following approaches:

Asymmetric Hydrogenation of Pyrroles: A common method involves the catalytic hydrogenation of a suitably substituted pyrrole (B145914) precursor. The diastereoselectivity of this reduction can be controlled by a pre-existing chiral center on a substituent, or by using a chiral catalyst, such as a rhodium complex with a chiral ligand. researchgate.net This method can produce highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Addition to Chiral N-Sulfinylimines: A powerful and general strategy relies on the diastereoselective addition of a Grignard or organolithium reagent to a chiral N-tert-butanesulfinylimine derived from the corresponding aldehyde (in this case, 4-bromo-2-fluorobenzaldehyde). The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the imine. Subsequent removal of the sulfinyl group and in-situ cyclization would yield the enantiomerically enriched 2-(4-Bromo-2-fluorophenyl)pyrrolidine.

Intramolecular Cyclization: Diastereoselective intramolecular reactions, such as the aminooxygenation or amination of alkene precursors, can be used to construct the pyrrolidine ring with high levels of stereocontrol. nih.govnih.gov For instance, a chiral substrate derived from an amino alcohol could undergo a copper-promoted intramolecular aminooxygenation to form the 2,5-cis-pyrrolidine with high diastereoselectivity. nih.gov

Each of these methods offers a reliable pathway to control the absolute configuration at the C2 position, making the synthesis of specific enantiomers of 2-(4-Bromo-2-fluorophenyl)pyrrolidine feasible for further applications.

Diastereoselective and Enantioselective Reactions with 2-(4-Bromo-2-fluorophenyl)pyrrolidine and its Derivatives

The structural framework of 2-(4-Bromo-2-fluorophenyl)pyrrolidine, featuring a chiral secondary amine, makes it a prime candidate for use as an organocatalyst in a variety of enantioselective transformations. By analogy with proline and its numerous derivatives, this compound could potentially catalyze reactions such as asymmetric aldol, Mannich, and Michael reactions by forming chiral enamine or iminium ion intermediates. mdpi.com Furthermore, derivatization of the pyrrolidine nitrogen, for example, to form a diarylprolinol silyl ether or a complex phosphoramidite (B1245037) ligand, could unlock its potential in a wider range of catalytic processes. nih.gov

The substituted phenyl group offers a handle for electronic and steric tuning. The electron-withdrawing nature of the bromine and fluorine atoms could influence the reactivity and selectivity of the catalytic cycle. However, a review of published scientific literature indicates a lack of specific studies where 2-(4-bromo-2-fluorophenyl)pyrrolidine or its direct derivatives have been explicitly employed as catalysts or ligands in diastereoselective or enantioselective reactions. While the potential is high based on the well-established utility of the chiral pyrrolidine scaffold, there are no detailed research findings or data tables available to report on its specific performance in such transformations. Therefore, a discussion of its efficacy, substrate scope, or the specific levels of diastereo- and enantioselectivity it might achieve remains speculative pending future research.

Chiral Resolution Techniques for 2-(4-Bromo-2-fluorophenyl)pyrrolidine

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. For a chiral amine like 2-(4-Bromo-2-fluorophenyl)pyrrolidine, several well-established techniques could be applied to isolate the individual (R)- and (S)-enantiomers.

The most common methods include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, treatment with a base liberates the desired pure enantiomer of the amine.

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a modern and highly effective technique for separating enantiomers directly. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.comresearchgate.net This method is often preferred for its efficiency and applicability to a wide range of compounds, and it has been successfully used to resolve structurally complex amines. mdpi.com

Table 2: Comparison of Chiral Resolution Techniques Applicable to 2-(4-Bromo-2-fluorophenyl)pyrrolidine

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, can be cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and crystallization conditions; yield can be limited to 50% for one enantiomer per cycle. |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Widely applicable, high purity and enantiomeric excess achievable, rapid method development. mdpi.comresearchgate.net | Can be expensive, may be less suitable for very large industrial scales compared to crystallization. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., a lipase) that acts on only one enantiomer. | Very high enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, substrate specificity can be narrow. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrrolidines, including the title compound, is an area of continuous development, with an increasing focus on efficiency, stereoselectivity, and sustainability. While classical methods exist, emerging trends point toward more innovative and environmentally benign strategies.

One promising direction is the application of biocatalysis. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones represents a significant advancement. acs.orgnih.gov This method offers high enantioselectivity for both enantiomers by selecting the appropriate enzyme variant and has been successfully applied to the synthesis of various 2-arylpyrrolidines. acs.orgnih.gov Adapting this transaminase-triggered cyclization for the synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine could provide a highly efficient and sustainable route to the enantiomerically pure compound.

Multi-component reactions (MCRs) are another key area for future development. These reactions, which form a product from three or more starting materials in a single step, offer high atom economy and operational simplicity. A notable example is the one-pot three-component [3+2] cycloaddition to construct pyrrolidine-fused scaffolds using amino acids, aldehydes, and maleimides. acs.org The development of similar MCRs, potentially utilizing a palladium-catalyzed cascade process, could enable rapid access to complex derivatives of 2-(4-Bromo-2-fluorophenyl)pyrrolidine from simple precursors. acs.org

Furthermore, novel cycloaddition strategies are being explored. For instance, the [4+1] cycloaddition of α,β-unsaturated imines with in situ-generated difluorocarbene provides a modern pathway to 2-fluoropyrroles, which could be adapted for related pyrrolidine (B122466) systems. researchgate.net The exploration of such innovative bond-forming strategies will be crucial for creating diverse libraries of 2-(4-Bromo-2-fluorophenyl)pyrrolidine derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for 2-(4-Bromo-2-fluorophenyl)pyrrolidine |

| Biocatalysis (Transaminases) | High enantioselectivity (>95% ee), uses enzymes, mild reaction conditions. acs.orgnih.gov | Access to enantiopure (R)- and (S)-isomers, sustainable process. |

| Three-Component Reactions | One-pot synthesis, high atom economy, builds complexity quickly. acs.orgacs.org | Efficient assembly of complex derivatives from simple starting materials. |

| [4+1] Cycloaddition | Utilizes in situ-generated carbenes, novel ring-forming strategy. researchgate.net | Provides new pathways to fluorinated pyrrolidine analogues. |

Exploration of New Reactivity Modes and Catalytic Applications

The inherent structural features of 2-(4-Bromo-2-fluorophenyl)pyrrolidine make it an attractive scaffold for applications in asymmetric catalysis. The pyrrolidine ring is a well-established chiral auxiliary and organocatalyst core, and the bromo- and fluoro-substituted phenyl group allows for fine-tuning of electronic and steric properties.

Future research will likely focus on incorporating the 2-(4-Bromo-2-fluorophenyl)pyrrolidine motif into hydrogen-bond donor (HBD) catalysts, such as thioureas and squaramides. nih.gov Aryl pyrrolidine-based HBDs rely on a network of noncovalent interactions to induce enantioselectivity, and the specific substitution pattern of the title compound could offer unique advantages in controlling these interactions. nih.gov Data-driven and statistical modeling approaches can be employed to predict the optimal catalyst structure for specific transformations, accelerating the discovery of new applications. nih.gov

The development of novel chiral organocatalysts derived from 2-(4-Bromo-2-fluorophenyl)pyrrolidine for key organic reactions is another significant avenue. For example, chiral cis-2,5-disubstituted pyrrolidines have demonstrated excellent yield and enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org Exploring the performance of catalysts based on the 2-(4-Bromo-2-fluorophenyl)pyrrolidine core in similar conjugate addition, aldol (B89426), or Mannich reactions could reveal new and highly effective catalytic systems.

Additionally, the bromine atom on the phenyl ring serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the introduction of a wide range of substituents. This opens up possibilities for creating libraries of complex derivatives for screening in areas such as medicinal chemistry, where fluorinated pyrrolidines have shown promise as enzyme inhibitors. nih.govresearchgate.net

Advanced Characterization Techniques for Complex Derivatized Systems